molecular formula C14H17N3O3 B12411548 O-Benzyl Ternidazole-d6

O-Benzyl Ternidazole-d6

Cat. No.: B12411548
M. Wt: 281.34 g/mol
InChI Key: DNEZZEPJVAXHQO-QNCBENPESA-N
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Description

O-Benzyl Ternidazole-d6: is a deuterated derivative of Ternidazole, an antiparasitic nitroimidazole compound. This compound is primarily used as an intermediate in the synthesis of Ternidazole-d6 Hydrochloride, which is a labeled version of Ternidazole . The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolism of the parent compound.

Preparation Methods

The synthesis of O-Benzyl Ternidazole-d6 involves several steps, including the introduction of deuterium atoms. The synthetic route typically starts with the preparation of the nitroimidazole core, followed by the introduction of the benzyl group and the deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

O-Benzyl Ternidazole-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the benzyl group or the nitroimidazole core, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

O-Benzyl Ternidazole-d6 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of O-Benzyl Ternidazole-d6 is similar to that of Ternidazole. It involves the reduction of the nitro group to form reactive intermediates that can damage the DNA of parasitic organisms. These intermediates bind to proteins, lipids, DNA, and RNA, resulting in the disruption of cellular functions and ultimately leading to the death of the parasite .

Comparison with Similar Compounds

O-Benzyl Ternidazole-d6 can be compared with other similar compounds, such as:

    Ternidazole: The parent compound, which is not deuterated.

    Tinidazole: Another nitroimidazole with similar antiparasitic properties.

    Metronidazole: A widely used nitroimidazole with a similar mechanism of action.

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research, such as improved stability and the ability to trace the compound in biological systems .

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

281.34 g/mol

IUPAC Name

1-(1,1,2,2,3,3-hexadeuterio-3-phenylmethoxypropyl)-2-methyl-5-nitroimidazole

InChI

InChI=1S/C14H17N3O3/c1-12-15-10-14(17(18)19)16(12)8-5-9-20-11-13-6-3-2-4-7-13/h2-4,6-7,10H,5,8-9,11H2,1H3/i5D2,8D2,9D2

InChI Key

DNEZZEPJVAXHQO-QNCBENPESA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1C(=NC=C1[N+](=O)[O-])C)C([2H])([2H])OCC2=CC=CC=C2

Canonical SMILES

CC1=NC=C(N1CCCOCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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